molecular formula C13H9FO B154158 4-Fluorobenzophenone CAS No. 345-83-5

4-Fluorobenzophenone

Cat. No.: B154158
CAS No.: 345-83-5
M. Wt: 200.21 g/mol
InChI Key: OGTSHGYHILFRHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluorobenzophenone is an organic compound with the molecular formula C₁₃H₉FO. It is a derivative of benzophenone, where one of the hydrogen atoms on the benzene ring is replaced by a fluorine atom. This compound is known for its light beige crystalline appearance and is used in various chemical applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluorobenzophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of fluorobenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C₆H₅COCl} + \text{C₆H₄F} \rightarrow \text{C₆H₄(CO)C₆H₄F} + \text{HCl} ]

Another method involves the reaction of 4-fluorobenzeneboronic acid with benzoic anhydride in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Fluorobenzophenone undergoes various chemical reactions, including:

    Reduction: It can be reduced to 4-fluorobenzhydrol using reducing agents like lithium aluminum hydride.

    Oxidation: It can be oxidized to 4-fluorobenzoic acid using strong oxidizing agents such as potassium permanganate.

    Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.

Common Reagents and Conditions

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an acidic medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Scientific Research Applications

Photophysical Studies

4-Fluorobenzophenone has been extensively studied for its photophysical properties. Research indicates that it exhibits distinct absorbance and emission characteristics when subjected to UV radiation. For instance, studies have shown that the compound's phosphorescence lifetimes vary significantly depending on the solvent used. In a study conducted at Oregon State University, the emission lifetimes were measured in different solvents, revealing that the polarity of the solvent affects the number of transitions observed and their likelihood of being allowed .

Key Findings:

  • Emission Lifetimes : In PMMA composites, lifetimes were recorded at 1.50×1041.50\times 10^{-4} s and 6.11×1046.11\times 10^{-4} s for different conditions .
  • Solvent Effects : The study highlighted how polar solvents enhance energy-level transitions compared to nonpolar solvents .

Synthesis and Chemical Reactions

The synthesis of this compound can be achieved through various methods, including halogen-fluorine exchange reactions. This method involves heating a 4-halogenobenzophenone derivative with an alkali fluoride in an organic solvent, yielding high purity products suitable for further applications .

Synthesis Parameters:

  • Yield : A reported yield from one synthesis was approximately 54.77%54.77\%, confirming effective reaction conditions .
  • Characterization Techniques : The synthesized compound is typically characterized using NMR, IR spectroscopy, and GC-MS to confirm its structure and purity .

Material Science Applications

In material science, this compound is employed as a UV filter and stabilizer in plastics and coatings due to its effective UV light absorption properties. This application is crucial for enhancing the durability of materials exposed to sunlight.

Applications in Material Science:

  • UV Protection : Used in formulations to protect polymers from UV degradation.
  • Stabilizers : Acts as a stabilizer in coatings to prolong their lifespan under UV exposure.

Pharmaceutical Applications

Research into derivatives of benzophenones, including this compound, has revealed potential pharmacological effects, particularly in cancer treatment. These compounds have been observed to disrupt microtubule formation in cells, suggesting their utility as anti-cancer agents.

Pharmacological Insights:

  • Microtubule Disruption : The ability to interfere with cellular structures positions these compounds as candidates for further drug development.
  • Synthesis of Complex Molecules : Its role as an intermediate in organic synthesis makes it valuable for creating more complex pharmaceutical compounds.

Case Studies

Several case studies highlight the diverse applications of this compound:

StudyFocusKey Findings
Oregon State University (2007)Photophysical PropertiesEmission lifetimes varied with solvent polarity; significant transitions observed in polar solvents .
NASA Research (1995)Material PropertiesInvestigated the effectiveness of 4-FBP in composite materials under stress testing conditions .
Industrial Synthesis (1995)Chemical ReactionsDeveloped efficient methods for synthesizing fluorinated derivatives with high yields .

Mechanism of Action

The mechanism of action of 4-Fluorobenzophenone involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The fluorine atom enhances its binding affinity due to its electronegativity, which can influence the electronic distribution within the molecule and improve its interaction with target proteins .

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: The parent compound without the fluorine substitution.

    4-Chlorobenzophenone: Similar structure but with a chlorine atom instead of fluorine.

    4-Methylbenzophenone: Contains a methyl group instead of fluorine.

Uniqueness

4-Fluorobenzophenone is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. The fluorine atom increases the compound’s stability and reactivity, making it more suitable for specific applications in pharmaceuticals and materials science compared to its non-fluorinated counterparts .

Biological Activity

4-Fluorobenzophenone (4-FBP) is a fluorinated derivative of benzophenone, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of 4-FBP, supported by data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves halogen-fluorine exchange reactions. For instance, a common method includes heating a 4-halogenobenzophenone derivative with an alkali fluoride in an organic solvent, yielding high purity and yield of the desired product .

Biological Activities

This compound exhibits a range of biological activities, including:

  • Anticancer Activity : Studies have shown that 4-FBP derivatives possess significant cytotoxic effects against various cancer cell lines, including HT-29 (colorectal cancer) cells. The cytotoxic potency is enhanced by the introduction of fluorine atoms, which can modify the electronic properties of the molecule .
  • Antimicrobial Activity : Research indicates that certain derivatives of 4-FBP demonstrate antimicrobial properties. For example, prenylated benzophenones have been noted for their effectiveness against various bacterial strains .
  • Anti-inflammatory Effects : Some studies suggest that compounds derived from 4-FBP may exhibit anti-inflammatory properties, potentially useful in treating inflammatory diseases .

Table 1: Biological Activities of this compound Derivatives

Activity TypeCell Line / OrganismObserved EffectReference
AnticancerHT-29High cytotoxicity
AntimicrobialVarious bacteriaInhibition of growth
Anti-inflammatoryIn vitro modelsReduced inflammation markers

Notable Research Findings

  • Cytotoxicity Studies : A study on diketopiperazine-type compounds highlighted that the this compound derivative exhibited higher cytotoxicity compared to its non-fluorinated counterparts. This suggests that fluorination enhances the compound's ability to induce cell death in cancer cells .
  • Antimicrobial Testing : In a recent evaluation, several fluorinated benzophenones were tested against common pathogens. The results indicated that some derivatives showed promising antimicrobial activity, supporting their potential use in pharmaceutical applications .
  • Mechanistic Insights : Research has explored the mechanisms by which 4-FBP exerts its biological effects. For example, studies suggest that its interaction with cellular membranes may disrupt lipid bilayers, leading to increased permeability and subsequent cell death in cancer cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-fluorobenzophenone, and how do their experimental conditions affect yield?

  • Methodological Answer : The Friedel-Crafts acylation of fluorobenzene with 4-fluorobenzoyl chloride in the presence of AlCl₃ is a classical route, but it faces challenges due to the limited availability of 4-fluorobenzoyl chloride . Alternatively, McMurry coupling of this compound precursors (e.g., using TiCl₄/Zn) achieves higher yields (e.g., 72%) under controlled stoichiometry and inert atmospheres . Key variables include reaction time, catalyst purity, and solvent selection (e.g., THF or DME).

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • ¹H/¹⁹F NMR : The fluorine environment in this compound produces distinct shifts (e.g., ¹⁹F NMR δ = -118.58 ppm in CDCl₃) . Compare integration ratios to confirm substituent positions.
  • IR Spectroscopy : Look for C=O stretching (~1660 cm⁻¹) and C-F vibrations (~1200 cm⁻¹). Cross-validate with NIST reference spectra to avoid misinterpretation .
  • ESR : For radical studies (e.g., anion radicals), use second-derivative spectra to resolve hyperfine splitting patterns in solvents like acetonitrile/DME mixtures .

Q. How do solvent polarity and temperature influence the stability of this compound in solution?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance stability due to reduced nucleophilic attack on the ketone group. Conduct accelerated degradation studies at elevated temperatures (40–60°C) with HPLC monitoring to quantify decomposition rates. Include controls with inert atmospheres to isolate oxidative vs. hydrolytic pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported ESR spectral data for this compound anion radicals?

  • Methodological Answer : Discrepancies in hyperfine splitting (e.g., 60 vs. 78 resolved lines in second-derivative spectra ) may arise from solvent-dependent spin polarization or impurities. Replicate experiments using rigorously dried solvents (e.g., molecular sieves) and standardized electrolytic reduction conditions. Employ spectral simulation software to deconvolute overlapping signals and assign splitting constants to specific fluorine nuclei .

Q. What strategies optimize the regioselectivity of this compound derivatives in cross-coupling reactions?

  • Methodological Answer : For Suzuki-Miyaura couplings, use Pd(OAc)₂ with SPhos ligand to direct coupling to the fluorinated aryl ring. Screen bases (e.g., K₂CO₃ vs. Cs₂CO₃) to minimize dehalogenation. Monitor reaction progress via in situ Raman spectroscopy to detect intermediate palladium complexes .

Q. How should researchers design experiments to investigate the environmental photodegradation pathways of this compound?

  • Methodological Answer :

  • Light Source : Simulate solar UV (290–400 nm) using a xenon arc lamp with AM1.5G filters.
  • Analytical Workflow : Combine LC-MS/MS to identify transient intermediates (e.g., hydroxylated or defluorinated products) and DFT calculations to map plausible reaction pathways.
  • Controls : Include dark controls and quenchers (e.g., isopropanol for •OH radicals) to differentiate photolytic vs. radical-mediated mechanisms .

Q. Data Analysis and Contradiction Management

Q. How should conflicting NMR data from batch-to-batch syntheses be analyzed?

  • Methodological Answer :

Reproducibility Checks : Verify solvent purity (e.g., residual D₂O in CDCl₃ shifts peaks) and spectrometer calibration.

Impurity Profiling : Use GC-MS to detect trace byproducts (e.g., unreacted 4-fluorobenzoyl chloride).

Statistical Validation : Apply principal component analysis (PCA) to batch data to identify outlier batches linked to specific reaction parameters .

Q. What criteria should guide the selection of this compound derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer : Prioritize derivatives with:

  • Systematic variation in substituent electronegativity (e.g., -Cl, -CF₃ analogs).
  • Computationally validated solubility/logP profiles (via COSMO-RS simulations).
  • Crystallographic data to correlate solid-state packing with bioactivity .

Q. Safety and Compliance

Q. What safety protocols are critical when handling this compound in electrophilic reactions?

  • Methodological Answer :

  • Ventilation : Use fume hoods with HEPA filters to capture HF vapors (potential byproduct).
  • PPE : Wear nitrile gloves and face shields; avoid latex (permeability to organofluorines).
  • Waste Disposal : Neutralize acidic residues with CaCO₃ before aqueous disposal .

Properties

IUPAC Name

(4-fluorophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGTSHGYHILFRHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00188059
Record name 4-Fluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00188059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light beige crystalline powder; [Acros Organics MSDS]
Record name 4-Fluorobenzophenone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20037
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

345-83-5
Record name 4-Fluorobenzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=345-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluorobenzophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000345835
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 345-83-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88321
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Fluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00188059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluorobenzophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.876
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Fluorobenzophenone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JKA6JRZ9CD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.